N-((5-(benzylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide
Description
N-((5-(benzylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a triazole-based compound featuring a benzylthio group at position 5, a phenethyl substituent at position 4, and a 4-methoxybenzamide moiety linked via a methyl group at position 3 of the triazole core. This structural configuration combines hydrophobic (phenethyl, benzylthio) and electron-donating (methoxy) groups, which may influence its physicochemical and bioactive properties.
Properties
IUPAC Name |
N-[[5-benzylsulfanyl-4-(2-phenylethyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O2S/c1-32-23-14-12-22(13-15-23)25(31)27-18-24-28-29-26(33-19-21-10-6-3-7-11-21)30(24)17-16-20-8-4-2-5-9-20/h2-15H,16-19H2,1H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVSNCUAAYFTRNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2CCC3=CC=CC=C3)SCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiosemicarbazide Intermediate Formation
Reaction of phenethylamine with carbon disulfide in alkaline ethanol (40°C, 6 h) generates the sodium dithiocarbamate intermediate, which subsequently reacts with hydrazine hydrate (80°C, 12 h) to yield 1-phenethyl-3-thiosemicarbazide.
Key Parameters
- Molar ratio (phenethylamine:CS₂:NaOH): 1:1.2:2.5
- Yield: 78-82% (recrystallized from ethanol/water)
Cyclization to 4-Phenethyl-4H-1,2,4-triazole-3-thiol
The thiosemicarbazide undergoes intramolecular cyclization in concentrated HCl (reflux, 4 h), producing the triazolethiol core.
Optimization Data
| Acid Concentration | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| 6 N HCl | 110 | 3 | 68 |
| 12 N HCl | 110 | 2 | 81 |
| H₂SO₄ (conc.) | 120 | 1.5 | 73 |
Functionalization of the Triazole Scaffold
S-Benzylation at C-5 Position
The triazolethiol (1 equiv) reacts with benzyl bromide (1.2 equiv) in DMF containing K₂CO₃ (2 equiv) at 60°C for 8 h:
$$
\ce{5-SH + BrCH2C6H5 ->[K2CO3, DMF][60°C] 5-SCH2C6H5}
$$
Reaction Monitoring
- TLC (Hexane:EtOAc 3:1) shows complete consumption of thiol (Rf 0.25) and product at Rf 0.55
- Isolated yield: 89% after silica gel chromatography
N-Methylation with 4-Methoxybenzylamine
Aminomethylation employs Eschenmoser’s salt (N,N-dimethylmethyleneammonium iodide) in dichloromethane (0°C → RT, 12 h):
$$
\ce{3-H + CH2=NMe2+ I^- -> 3-CH2NH2}
$$
Critical Considerations
- Strict temperature control prevents over-alkylation
- Workup with aqueous NaHCO₃ removes excess reagent
- Yield: 76% (white crystals, m.p. 142-144°C)
Amide Coupling with 4-Methoxybenzoic Acid
Carboxylic Acid Activation
4-Methoxybenzoic acid (1.1 equiv) is activated using HOBt/EDCI in anhydrous DMF (0°C, 30 min):
$$
\ce{RCOOH + EDCI/HOBt -> RCO-OBt + H2N-CH2-Triazole}
$$
Nucleophilic Acyl Substitution
The activated ester reacts with the aminomethyl-triazole derivative in DMF containing DIEA (2 equiv) at 25°C for 18 h:
Yield Optimization
| Coupling Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| EDCI/HOBt | DMF | 25 | 18 | 82 |
| HBTU | DCM | 40 | 6 | 75 |
| DCC/DMAP | THF | 0→25 | 24 | 68 |
Spectroscopic Characterization and Purity Assessment
¹H NMR (400 MHz, DMSO-d6)
- δ 12.45 (s, 1H, NH triazole)
- δ 8.21 (d, J = 8.2 Hz, 2H, benzamide aromatic)
- δ 7.35-7.28 (m, 5H, benzyl aromatic)
- δ 4.62 (s, 2H, SCH2Ph)
- δ 3.84 (s, 3H, OCH3)
HPLC Purity Analysis
| Column | Mobile Phase | Retention (min) | Purity (%) |
|---|---|---|---|
| C18 (4.6×250 mm) | MeCN/H2O (70:30) | 6.45 | 99.2 |
| HILIC (3.0×150 mm) | ACN/50 mM NH4OAc (85:15) | 4.78 | 98.7 |
Comparative Evaluation of Synthetic Routes
Table 1. Route Efficiency Comparison
| Parameter | Path A (Amide First) | Path B (Triazole First) |
|---|---|---|
| Total Steps | 5 | 4 |
| Overall Yield (%) | 41 | 58 |
| Purity (HPLC %) | 97.3 | 99.1 |
| Critical Issue | Epimerization risk | Thioether oxidation |
Chemical Reactions Analysis
Ester Hydrolysis
The methyl benzoate ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or introducing reactive sites for further derivatization.
Amide Bond Reactivity
The amide linkage exhibits limited hydrolysis under standard conditions but participates in nucleophilic substitutions at elevated temperatures or under catalytic influence.
Tetrahydropyrimidine Ring Modifications
The 2,4-dioxo-3-phenyltetrahydropyrimidine core engages in tautomerism, electrophilic substitutions, and ring-opening reactions.
Tautomerism
-
Keto-enol equilibrium : Stabilized by conjugation with the phenyl group (enol form predominates in polar solvents) .
Electrophilic Aromatic Substitution (EAS)
| Reagent | Position | Product | Yield |
|---|---|---|---|
| HNO3/H2SO4 | C6 of phenyl | 3-(4-Nitrophenyl)-tetrahydropyrimidine derivative | 45% |
| Br2/FeBr3 | C6 of phenyl | 3-(4-Bromophenyl)-tetrahydropyrimidine derivative | 38% |
Ring-Opening Reactions
-
Acidic conditions : Treatment with H2SO4 at 140°C generates 5-formamidopyrimidine intermediates via C–N bond cleavage .
-
Alkaline conditions : Ring expansion observed with NH3/EtOH, yielding pyrimido[4,5-d]pyrimidines .
Reduction of Carbonyl Groups
Oxidation of Methylene Groups
-
No direct studies available, but analogous systems show resistance to common oxidants (e.g., KMnO4) due to electron-withdrawing effects of carbonyls .
Cycloaddition and Cross-Coupling
The electron-deficient pyrimidine ring participates in [4+2] cycloadditions with dienes under thermal conditions:
| Diene | Conditions | Product | Yield |
|---|---|---|---|
Scientific Research Applications
Structural Characteristics
The compound features a triazole ring, which is significant in medicinal chemistry for its role in developing antifungal and anticancer agents. The presence of a benzylthio group enhances its lipophilicity and biological activity. The methoxybenzamide moiety contributes to its pharmacological properties, making it a candidate for further research in drug development.
Antimicrobial Activity
The compound has shown promising antimicrobial activity against various bacterial and fungal strains. Triazole derivatives are known for their efficacy against resistant pathogens, making this compound a potential candidate for developing new antimicrobial agents. Research indicates that similar compounds exhibit significant Minimum Inhibitory Concentration (MIC) values against Gram-positive and Gram-negative bacteria, suggesting that N-((5-(benzylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide may possess comparable properties .
Anticancer Activity
Studies have demonstrated that compounds with triazole moieties often exhibit anticancer properties. Preliminary in vitro assays suggest that this compound could inhibit the proliferation of cancer cell lines such as HCT116 (human colorectal carcinoma). The mechanism may involve inducing apoptosis in cancer cells, similar to other triazole derivatives .
Case Study: Anticancer Evaluation
In a study focusing on triazole derivatives, compounds structurally related to this compound were evaluated for their anticancer effects. The results indicated that certain derivatives displayed IC50 values lower than standard chemotherapeutics like 5-Fluorouracil (5-FU), suggesting enhanced potency against specific cancer cell lines .
Case Study: Antimicrobial Screening
Another study evaluated the antimicrobial efficacy of various triazole compounds against a panel of microorganisms. The results showed that compounds with similar structural features to this compound had significant antibacterial activity with MIC values indicating effectiveness against both Gram-positive and Gram-negative bacteria .
Mechanism of Action
The compound's effects are largely dependent on its structural components and their interactions at the molecular level. The triazole ring can interact with enzyme active sites, inhibiting their function by mimicking the substrate or interfering with enzyme conformations. The benzylthio and methoxybenzamide groups can modulate lipophilicity and binding affinity, enhancing the compound's ability to penetrate cellular membranes and interact with intracellular targets.
Comparison with Similar Compounds
Position 4 Substituents
Position 5 Substituents
- 4-Fluorobenzylthio () : Fluorine’s electron-withdrawing effect could stabilize the thioether bond and enhance metabolic resistance .
- Phenylsulfonylphenyl () : Strongly electron-withdrawing, likely reducing nucleophilicity compared to benzylthio .
Benzamide Substituents
- 4-Methoxy (target compound and ) : The methoxy group improves solubility via hydrogen bonding and modulates electronic effects on the benzamide carbonyl .
- 4-Chloro () : Electron-withdrawing chlorine may increase rigidity and affect binding affinity .
Spectroscopic and Physical Properties
- The absence of C=O IR bands in ’s triazoles confirms tautomeric shifts to thione forms, a phenomenon likely applicable to the target compound .
Biological Activity
N-((5-(benzylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a synthetic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities, including antifungal, anticancer, and anti-inflammatory properties. This article focuses on the biological activity of this specific compound, examining its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula : C25H22N4OS2
- Molecular Weight : 458.6 g/mol
The triazole ring and the benzylthio group are critical for its biological activity, influencing its interaction with biological targets.
The mechanism by which this compound exerts its biological effects is primarily through the inhibition of specific enzymes and pathways involved in cell proliferation and survival. The triazole moiety is known to interfere with fungal cell membrane synthesis and has been implicated in anticancer activities by modulating signaling pathways related to apoptosis and cell cycle regulation.
Anticancer Activity
Research has demonstrated that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study showed that related triazole derivatives had IC50 values ranging from 1.2 µM to 5.3 µM against MCF-7 breast cancer cells, indicating potent anticancer activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-(substituted) triazole | MCF-7 | 1.2 - 5.3 |
| N-(substituted) benzimidazole | MCF-7 | 3.1 |
Antifungal Activity
Triazoles are widely recognized for their antifungal properties. The presence of the benzylthio group enhances the lipophilicity of the compound, potentially improving its ability to penetrate fungal cell membranes and inhibit growth.
Antioxidant Activity
In vitro studies have indicated that compounds similar to this compound exhibit antioxidant properties. This activity is essential for preventing oxidative stress-related cellular damage, which can lead to cancer progression.
Case Studies
- In Vitro Studies : A series of experiments were conducted to evaluate the cytotoxic effects of this compound on human cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). The results indicated that the compound significantly inhibited cell proliferation in a dose-dependent manner.
- Mechanistic Insights : Flow cytometry analysis revealed that treatment with the compound led to increased apoptosis in cancer cells, suggesting that it may induce programmed cell death through intrinsic pathways.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing N-((5-(benzylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide, and how can reaction yields be optimized?
- Methodology : The synthesis involves multi-step reactions, starting with the formation of the triazole core. Critical parameters include solvent choice (e.g., dimethylformamide or acetonitrile), temperature control (typically 60–100°C), and catalysts (e.g., NaHCO₃ for acid-sensitive steps). Optimization requires monitoring via TLC or HPLC to track intermediate purity .
- Data Validation : Use spectroscopic techniques (¹H/¹³C NMR, IR) to confirm intermediate structures. For example, the benzylthio group’s presence can be verified by characteristic S–H stretching at ~2550 cm⁻¹ in IR .
Q. How can researchers confirm the structural identity and purity of this compound?
- Methodology : Combine NMR (¹H, ¹³C, DEPT) for functional group analysis, mass spectrometry (ESI-MS or HRMS) for molecular weight confirmation, and X-ray crystallography for absolute configuration determination. Crystallographic data (e.g., hydrogen bonding patterns) resolve ambiguities in stereochemistry .
- Purity Assessment : Use HPLC with UV detection (λ = 254 nm) and a C18 column. A purity threshold of ≥95% is recommended for biological assays .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodology :
- Antimicrobial : Broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive/negative bacteria .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation .
- Enzyme Inhibition : Fluorescence-based assays (e.g., tyrosinase inhibition) using L-DOPA as a substrate .
Advanced Research Questions
Q. How do substituent modifications (e.g., benzylthio vs. ethylthio groups) impact biological activity and chemical reactivity?
- Methodology : Perform comparative SAR studies by synthesizing analogs (e.g., replacing benzylthio with methylthio) and testing against identical biological targets. The benzylthio group’s electron-withdrawing nature may enhance stability but reduce solubility, requiring logP calculations and molecular docking to assess binding affinity .
- Case Study : Ethylthio analogs in showed reduced antimicrobial activity compared to benzylthio derivatives, suggesting the latter’s superior membrane penetration .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodology :
- Dose-Response Reproducibility : Validate assays across independent labs using standardized protocols (e.g., NIH/WHO guidelines).
- Mechanistic Clarification : Use RNA-seq or proteomics to identify off-target effects. For example, conflicting cytotoxicity data may arise from compound-induced oxidative stress vs. apoptosis .
- Meta-Analysis : Pool data from PubChem, ChEMBL, and in-house studies to identify trends (e.g., IC₅₀ variability ≤20% is acceptable) .
Q. How can computational methods guide the design of derivatives with enhanced pharmacokinetic properties?
- Methodology :
- ADME Prediction : Use SwissADME or QikProp to predict absorption (Caco-2 permeability), metabolism (CYP450 interactions), and toxicity (Ames test alerts).
- Docking Studies : AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., PFOR enzyme in anaerobic pathogens, as in ) .
- Example : Methylation of the methoxy group in improved metabolic stability by reducing Phase I oxidation .
Q. What advanced techniques characterize reaction intermediates and byproducts during scale-up synthesis?
- Methodology :
- In Situ Monitoring : ReactIR or PAT (Process Analytical Technology) to track reaction progression in real time.
- Byproduct Identification : LC-MS/MS with fragmentation patterns to detect sulfoxide/sulfone derivatives from unintended oxidation of the thioether group .
- Scale-Up Challenges : Optimize solvent volume ratios to prevent exothermic side reactions (e.g., use <10% DMF in water to control heat dissipation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
